Lipophilicity vs. Cyclobutyl Analog
The calculated octanol-water partition coefficient (LogP) for 4-bromo-2-(1-methylcyclobutyl)pyridine is 3.2857, compared to 3.1116 for the unsubstituted cyclobutyl analog, 4-bromo-2-cyclobutylpyridine . This 0.174 log unit increase indicates greater lipophilicity, a property that can significantly influence membrane permeability, oral absorption, and plasma protein binding .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 3.2857 |
| Comparator Or Baseline | 4-Bromo-2-cyclobutylpyridine, LogP = 3.1116 |
| Quantified Difference | LogP increase of +0.174 units (+5.6% higher value) |
| Conditions | Calculated property using ACD/Labs Percepta Platform or similar software (in silico prediction) |
Why This Matters
The higher LogP of the target compound may translate to improved membrane permeability and different ADME properties, making it a more suitable starting point for optimizing orally bioavailable drug candidates.
